Ethyl 4-chloro-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate
Description
Ethyl 4-chloro-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate (CAS 86129-62-6) is a pyridine derivative with the molecular formula C₉H₁₀ClNO₃ and a molecular weight of 215.63 g/mol . Its structure features a 2-oxo-1,2-dihydropyridine core substituted with a chlorine atom at the 4-position, a methyl group at the 6-position, and an ethyl ester at the 3-position. This compound is typically stored at 2–8°C under inert gas to ensure stability .
Properties
IUPAC Name |
ethyl 4-chloro-6-methyl-2-oxo-1H-pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO3/c1-3-14-9(13)7-6(10)4-5(2)11-8(7)12/h4H,3H2,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCAOURNJLXCNNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(NC1=O)C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86129-62-6 | |
| Record name | ethyl 4-chloro-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-chloro-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate typically involves the reaction of 7-hydroxy-4-methylcoumarin with ethylchloroacetate, followed by the addition of hydrazine hydrate . The reaction conditions include:
Reaction of 7-hydroxy-4-methylcoumarin with ethylchloroacetate: This step is carried out under reflux conditions.
Addition of hydrazine hydrate: This step is performed at room temperature, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-chloro-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles.
Oxidation Reactions: The compound can undergo oxidation to form different derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of dihydropyridine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, oxidized products, and reduced dihydropyridine derivatives .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C9H10ClNO3
- Molecular Weight : 215.63 g/mol
- CAS Number : 86129-62-6
The compound features a dihydropyridine ring structure, which is crucial for its biological activity and interactions with various biomolecules.
Medicinal Chemistry Applications
Ethyl 4-chloro-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate has been studied for its neuroprotective and anti-inflammatory properties. Its ability to cross the blood-brain barrier (BBB) enhances its therapeutic potential for neurological disorders.
Neuroprotective Effects
Research indicates that this compound may exhibit neuroprotective effects by modulating oxidative stress and apoptosis pathways. In vitro studies have demonstrated its ability to protect neuronal cells from damage induced by toxic agents.
Anti-inflammatory Activity
Studies have shown that similar compounds can inhibit inflammatory cytokines, making this compound a candidate for developing anti-inflammatory drugs.
Case Study 1: Neuroprotection in Animal Models
In a study involving rodent models of neurodegenerative diseases, administration of this compound resulted in reduced neuronal loss and improved cognitive function. The mechanism was attributed to its antioxidant properties and ability to modulate neuroinflammatory responses.
Case Study 2: Inhibition of Drug Metabolism
A pharmacokinetic study highlighted that co-administration of this compound with other medications altered their metabolism due to CYP1A2 inhibition. This finding emphasizes the need for careful consideration when using this compound alongside other therapeutics.
Summary of Applications
| Application Area | Description |
|---|---|
| Neuroprotection | Protects neuronal cells from oxidative damage and apoptosis |
| Anti-inflammatory | Inhibits inflammatory pathways and cytokines |
| Drug Metabolism | Modulates the activity of CYP1A2 affecting pharmacokinetics of co-drugs |
Mechanism of Action
The mechanism of action of Ethyl 4-chloro-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s lipophilic nature allows it to penetrate cell membranes, making it effective against certain types of bacteria . It may also interact with enzymes and receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Substituent Effects on Physical Properties
The physicochemical properties of this compound are influenced by its substituents. A comparative analysis with similar esters is summarized below:
Key Observations :
- Chlorine vs.
- Trifluoromethyl Effects : The CF₃ group in the 6-position (CAS 1335921-53-3) enhances thermal and chemical stability due to strong electron-withdrawing effects .
- Steric Modifications : Benzyl and aromatic acyl groups (e.g., compound 8 in ) reduce solubility in polar solvents but may enhance binding to hydrophobic biological targets.
Reactivity and Stability
- Decarboxylation : Under Krapcho conditions (K₂CO₃, DMF/H₂O), esters on the 2-pyridone scaffold undergo decarboxylation. The electron-withdrawing chlorine atom in this compound likely stabilizes the ester against hydrolysis compared to electron-donating groups .
- Synthetic Routes: Analogues like Ethyl 2-oxo-1,2-dihydropyridine-3-carboxylate are synthesized via esterification of pyridone carboxylic acids with ethanol and H₂SO₄ . Chlorination at the 4-position may involve electrophilic substitution or directed metalation.
Biological Activity
Ethyl 4-chloro-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate (CAS No. 86129-62-6) is a pyridine derivative with significant potential in various biological applications. This article reviews its biological activity, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
This compound has the molecular formula and a molecular weight of approximately 215.63 g/mol. The compound features a dihydropyridine ring structure that is crucial for its biological activity.
Target Enzymes and Pathways
Research indicates that compounds similar to this compound interact with various enzymes and biochemical pathways:
- Ecto-5’-nucleotidase : This enzyme is involved in purine metabolism and is a target for compounds aiming to modulate inflammatory responses.
- CYP1A2 Inhibition : The compound has been shown to inhibit CYP1A2, an enzyme critical for drug metabolism, which may influence the pharmacokinetics of co-administered drugs.
- NF-kB Pathway : Similar compounds have been reported to inhibit the NF-kB inflammatory pathway, suggesting potential anti-inflammatory properties.
Absorption and Distribution
This compound exhibits high gastrointestinal absorption and is permeable through the blood-brain barrier (BBB), making it a candidate for neurological applications.
Biological Activities
In Vitro Studies
In vitro studies on related compounds have shown promising results in cancer therapy. For example, some derivatives exhibited significant apoptosis induction in cancer cell lines, indicating that structural modifications can enhance biological activity .
| Compound | Activity | Reference |
|---|---|---|
| Ethyl 4-chloro derivatives | Antitumor activity | |
| Piperidine analogs | Cytotoxicity against FaDu cells | |
| Copper(II) complexes | High cytotoxicity against gastric cancer |
Structure–Activity Relationship (SAR)
The structure–activity relationship studies highlight that the presence of specific functional groups in the dihydropyridine structure can significantly affect biological outcomes. For instance, modifications that enhance hydrophobic interactions often lead to improved binding affinity for target proteins involved in cancer progression .
Q & A
Q. What strategies enable structure-activity relationship (SAR) studies to optimize pharmacological properties?
- Methodology : Synthesize derivatives with varied substituents (e.g., replacing chloro with nitro or methoxy groups) and correlate changes in logP, solubility, and bioactivity. Use QSAR models to prioritize candidates for synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
